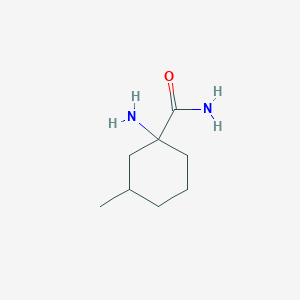
1-(3,4-Difluorophenyl)ethane-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Difluorophenyl)ethane-1-thiol is an organic compound characterized by the presence of a thiol group attached to an ethane chain, which is further substituted with a 3,4-difluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
1-(3,4-Difluorophenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 3,4-difluorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Another method involves the direct thiolation of 3,4-difluorophenyl ethane using thiolating agents like hydrogen sulfide or thiourea under acidic or basic conditions. The choice of solvent, temperature, and reaction time can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems for monitoring and controlling reaction parameters is common to maintain the desired product specifications.
化学反应分析
Types of Reactions
1-(3,4-Difluorophenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiol group to a sulfide or even a hydrocarbon under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate. These reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can react with the thiol group under basic or acidic conditions to form various substituted products.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Sulfides, hydrocarbons
Substitution: Alkylated, acylated, or sulfonylated derivatives
科学研究应用
1-(3,4-Difluorophenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which 1-(3,4-Difluorophenyl)ethane-1-thiol exerts its effects depends on its interaction with molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying and modulating biological processes.
相似化合物的比较
1-(3,4-Difluorophenyl)ethane-1-thiol can be compared with other thiol-containing compounds such as:
- 1-(2,4-Difluorophenyl)ethane-1-thiol
- 1-(3,4-Dichlorophenyl)ethane-1-thiol
- 1-(3,4-Difluorophenyl)ethane-1-amine
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. The presence of fluorine atoms in this compound imparts unique electronic properties, making it distinct from its analogs.
属性
分子式 |
C8H8F2S |
|---|---|
分子量 |
174.21 g/mol |
IUPAC 名称 |
1-(3,4-difluorophenyl)ethanethiol |
InChI |
InChI=1S/C8H8F2S/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3 |
InChI 键 |
ZTXLBMIOOZNQAY-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=C(C=C1)F)F)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-({3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]quinoxalin-2-yl}amino)phenol](/img/structure/B12126526.png)
![(5Z)-2-(2-methylphenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126536.png)
![2-amino-1-[2-(3-methoxyphenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126537.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide](/img/structure/B12126548.png)


![{[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine](/img/structure/B12126563.png)
![methyl (2Z)-[6-oxo-3-(2-phenylethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate](/img/structure/B12126575.png)
![2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethyl 2-chlorobenzoate](/img/structure/B12126580.png)
![3-Isopropyl-5-(3-methoxy-phenyl)-1H-[1,2,4]triazole](/img/structure/B12126583.png)
![3-{[(2,4-dichlorophenyl)methyl]sulfonyl}-1H-1,2,4-triazole-5-ylamine](/img/structure/B12126586.png)


